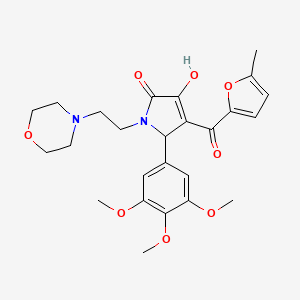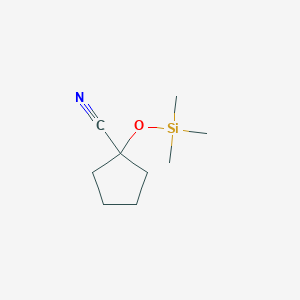
1-Trimethylsilanyloxy-cyclopentanecarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Trimethylsilanyloxy-cyclopentanecarbonitrile, also known as TMS-CPN, is a chemical compound that has gained attention in the scientific community due to its potential use in various research applications. TMS-CPN is a versatile compound that has shown promise in medicinal chemistry, organic synthesis, and material science.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions
1-Trimethylsilanyloxy-cyclopentanecarbonitrile is involved in various chemical reactions and syntheses. For instance, it participates in the formation of cyclopentannulated products through specific enolate trapping and subsequent cyclization processes, yielding good results in some cases (Lombaert et al., 1986). Additionally, it reacts with tricarbonylcyclohexadienyliumiron cations to form siloxy acyloins, which can be further processed to produce 2-(substituted)-2-cyclopenten-1-ones (Birch et al., 1980).
Organometallic Reactions and Synthesis
In the field of organometallic chemistry, 1-Trimethylsilanyloxy-cyclopentanecarbonitrile has been used in stereo- and regio-selective synthesis of silyl enol ethers and in facilitating rearrangements of 1-trimethylsilylallylic alcohols (Kuwajima, 1983). It also contributes to the synthesis of various heterocyclic compounds, such as 1-methyltriazoles and derivatives of 1,2,3-triazoles (Rowe, 1975).
Development of Novel Synthetic Routes
1-Trimethylsilanyloxy-cyclopentanecarbonitrile is instrumental in developing new synthetic routes. For example, it has been used in the synthesis of 1-amino-2-hydroxycyclopentanecarboxylic acid, a structural analog of natural amino acids (Huddle & Skinner, 1971). It also plays a role in the formation of the 9-Azabicyclo(4.2.1)nonane skeleton, contributing to the synthesis of complex organic molecules (Shono et al., 1987).
Applications in Catalysis
This compound has been used in catalytic processes, such as the dehydrosilylation of 1-trimethylsilyloxycyclopent-1-ene into cyclopent-2-enone, showcasing its role in facilitating key steps in organic synthesis (Baba et al., 1989).
Material Science Applications
In the field of materials science, trimethylsilane-based PECVD processes, involving derivatives of 1-Trimethylsilanyloxy-cyclopentanecarbonitrile, have been explored for developing intermetal dielectrics, indicating its relevance in electronics and semiconductor technologies (Loboda, 1999).
Propiedades
IUPAC Name |
1-trimethylsilyloxycyclopentane-1-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NOSi/c1-12(2,3)11-9(8-10)6-4-5-7-9/h4-7H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJTZXPFJXASXAH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)OC1(CCCC1)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NOSi |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

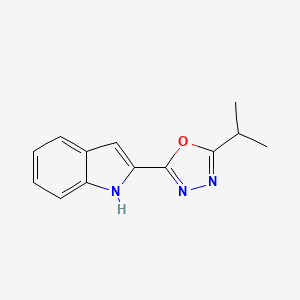
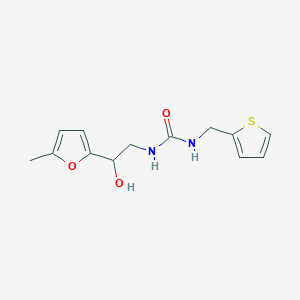
![(E)-4-(Dimethylamino)-N-[[2-(3-fluorophenoxy)pyridin-3-yl]methyl]but-2-enamide](/img/structure/B2372220.png)
![(3-Fluorophenyl)-[4-[(6-methylpyrimidin-4-yl)amino]piperidin-1-yl]methanone](/img/structure/B2372221.png)
![3-((3-allyl-5-(2-chlorophenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-(benzo[d]thiazol-2-yl)phenyl)propanamide](/img/structure/B2372224.png)
![N-(2,4-dimethylphenyl)-3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2372226.png)

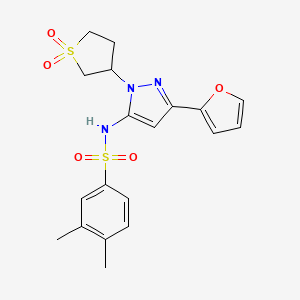
![3-[(4-fluorobenzyl)thio]-7-(3-methoxyphenyl)[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2372231.png)
![N-(4-((1-(3,4-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)sulfonyl)phenyl)acetamide](/img/structure/B2372232.png)
![4-[(Dimethylamino)methyl]benzene-1-carboximidamide](/img/structure/B2372234.png)
![2-(benzo[d]oxazol-2-ylthio)-N-(2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)acetamide](/img/structure/B2372235.png)
![N-[(4,5-Dimethyl-1,3-thiazol-2-yl)methyl]-N-(1-ethylpiperidin-3-yl)prop-2-enamide](/img/structure/B2372236.png)
